4-Methylisoquinoline-5-sulfonyl chloride
Overview
Description
4-Methylisoquinoline-5-sulfonyl chloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylisoquinoline-5-sulfonyl chloride typically involves the reaction of isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is carried out by heating the mixture to 70-80°C, followed by cooling to below 55°C, and then adding an aprotic solvent for washing, filtering, and drying the filter cake to obtain the final product .
Industrial Production Methods
In industrial settings, the production process is optimized to improve safety, reduce the dosage of thionyl chloride, minimize environmental pollution, and enhance product purity. The use of advanced catalysts and reaction conditions ensures high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylisoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation and Reduction Reactions: The major products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylisoquinoline-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-5-sulfonyl chloride: Similar in structure but lacks the methyl group at the 4-position.
Quinoline-5-sulfonyl chloride: Similar in structure but has a different arrangement of the nitrogen atom in the ring.
Uniqueness
4-Methylisoquinoline-5-sulfonyl chloride is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its efficacy in various applications .
Properties
IUPAC Name |
4-methylisoquinoline-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVHTVZWRBEBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573241 | |
Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-16-1 | |
Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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